4-Methyl-5-(2-naphthylsulfonyl)-1,2,3-thiadiazole

Description

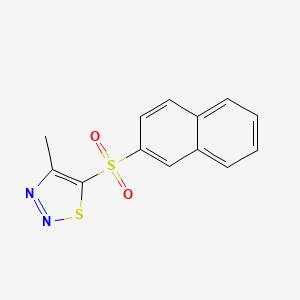

4-Methyl-5-(2-naphthylsulfonyl)-1,2,3-thiadiazole is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a 2-naphthylsulfonyl group at position 4. The 1,2,3-thiadiazole scaffold is characterized by a five-membered aromatic ring containing one sulfur and two nitrogen atoms, which confers unique electronic and steric properties.

For instance, Shin et al. demonstrated that a structurally related 1,2,3-thiadiazole derivative exhibited superior antibacterial activity and pharmacokinetic profiles in rats compared to five- and six-membered heterocyclic analogs . The methyl group at position 4 may stabilize the molecule, while the sulfonyl group at position 5 likely contributes to electron-withdrawing effects, modulating reactivity and binding affinity.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-5-naphthalen-2-ylsulfonylthiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S2/c1-9-13(18-15-14-9)19(16,17)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDQAOUJQRRUPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(2-naphthylsulfonyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylsulfonyl chloride with a suitable thiadiazole precursor in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(2-naphthylsulfonyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl and naphthylsulfonyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

4-Methyl-5-(2-naphthylsulfonyl)-1,2,3-thiadiazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial or anticancer agent.

Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor binding.

Industry: Utilized in the development of advanced materials such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Methyl-5-(2-naphthylsulfonyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or interfere with cellular pathways by modulating receptor activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Other Thiadiazole Derivatives

2.1.1. 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazoles differ in the arrangement of heteroatoms (sulfur at position 1 and nitrogen at positions 3 and 4), leading to distinct electronic and biological profiles. For example:

- Anticancer Activity : 1,3,4-Thiadiazoles synthesized under solvent-free conditions exhibit promising anticancer properties, attributed to their ability to inhibit tubulin polymerization or kinase activity .

- Antimicrobial Activity: Derivatives like 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione show broad-spectrum antimicrobial activity, with enhanced solubility due to hydrophilic substituents .

Key Differences :

Selenadiazole Analogs

1,2,3-Selenadiazoles replace sulfur with selenium, altering redox properties and toxicity. Al-Smadi et al.

Key Differences :

- Electron Density : Selenium’s larger atomic size and lower electronegativity reduce ring electron density compared to sulfur, affecting binding to biological targets.

- Bioavailability : Selenadiazoles often exhibit poorer pharmacokinetics due to higher molecular weight and metabolic instability .

Comparative Data Table

Research Findings and Mechanistic Insights

- Antimicrobial Superiority : The target compound’s 2-naphthylsulfonyl group enhances hydrophobic interactions with bacterial membranes, a feature absent in smaller substituents of 1,3,4-thiadiazoles .

- Synthesis Challenges : Solvent-free methods for 1,3,4-thiadiazoles (e.g., grinding) improve yield and purity but are less applicable to 1,2,3-thiadiazoles due to reactivity constraints .

- Toxicity Trade-offs : While selenadiazoles exhibit unique redox activity, their toxicity profiles make 1,2,3-thiadiazoles safer for therapeutic development .

Biological Activity

4-Methyl-5-(2-naphthylsulfonyl)-1,2,3-thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antifungal, and anticancer activities, supported by data tables and research findings.

- Molecular Formula : C13H10N2O2S2

- Molar Mass : 290.36 g/mol

- CAS Number : 338408-62-1

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The compound has been shown to inhibit the growth of various microorganisms by disrupting their metabolic processes or damaging cellular structures.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 0.25 µg/mL |

| Candida albicans | 1.0 µg/mL |

These findings suggest potential applications in treating infections caused by resistant strains of bacteria and fungi .

Antifungal Activity

In a study assessing the antifungal efficacy of various thiadiazole derivatives, this compound demonstrated significant activity against several fungal species. The compound showed a broad spectrum of fungicidal activity with an average MIC ranging from 50 to 100 μg/mL against common plant pathogens.

| Fungal Species | MIC (μg/mL) |

|---|---|

| Valsa mali | 50 |

| Fusarium oxysporum | 75 |

| Botrytis cinerea | 100 |

The structure-activity relationship indicated that modifications at the para position on the phenyl ring enhanced antifungal activity .

Anticancer Activity

The anticancer properties of this compound have been extensively studied. It has been reported to induce apoptosis in various cancer cell lines through the activation of specific signaling pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| K562 (CML) | 7.4 |

| MCF-7 (Breast) | 10.0 |

| HeLa (Cervical) | 9.5 |

The compound's mechanism of action appears to involve inhibition of key oncogenic pathways and modulation of apoptosis-related proteins .

Case Studies

- Antimycobacterial Activity : A series of studies highlighted the potential use of thiadiazole derivatives in combating Mycobacterium tuberculosis. The compound exhibited MIC values comparable to standard antitubercular drugs like isoniazid, indicating its promise as a lead compound for further development .

- Toxicity Assessment : In toxicity studies using human embryonic kidney cells (HEK-293T), the compound showed minimal cytotoxicity with a selectivity index greater than 3000, suggesting a favorable safety profile for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methyl-5-(2-naphthylsulfonyl)-1,2,3-thiadiazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of thiadiazole derivatives typically involves cross-coupling reactions or heterocyclization of thiosemicarbazides. For example, copper-catalyzed cross-coupling reactions at 70°C have been effective for similar sulfanyl-substituted thiadiazoles, yielding >75% under controlled conditions . Solvent choice (e.g., absolute ethanol) and catalysts (e.g., triethylamine) are critical for regioselectivity and reducing side products. Reaction time (6–12 hours) and stoichiometric ratios of reactants (e.g., 1:1 thiol to thiadiazole precursors) should be optimized via iterative DOE (Design of Experiments) to maximize yield .

Q. How is the compound characterized using spectroscopic methods to confirm purity and structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Infrared (IR) spectroscopy are standard for confirming the thiadiazole core and substituents. For instance, the sulfonyl group in 2-naphthylsulfonyl derivatives shows distinct S=O stretching vibrations at 1150–1300 cm⁻¹ in IR . High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N, S) validate molecular composition, with deviations <0.3% indicating purity . Thin-layer chromatography (TLC) or HPLC (≥95% purity) are used for batch consistency .

Advanced Research Questions

Q. How does the 2-naphthylsulfonyl substituent affect the electronic properties and reactivity of the thiadiazole core?

- Methodological Answer : The electron-withdrawing nature of the sulfonyl group increases the electrophilicity of the thiadiazole ring, facilitating nucleophilic substitutions at the C-5 position. Computational studies (e.g., DFT calculations) reveal reduced electron density at the sulfur atoms, enhancing oxidative stability. Steric effects from the naphthyl group may hinder π-π stacking in crystallographic studies, as observed in similar aryl-sulfonyl thiadiazoles . Cyclic voltammetry can quantify redox potentials to correlate electronic effects with catalytic or biological activity .

Q. What computational approaches are employed to predict the biological activity of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling are used to predict interactions with biological targets like kinases or bacterial enzymes. For example, thiadiazole derivatives with sulfonyl groups show high affinity for ATP-binding pockets in kinase assays . Quantitative Structure-Activity Relationship (QSAR) models, trained on IC₅₀ data from analogs, can prioritize derivatives for in vitro testing . MD simulations (>100 ns) assess binding stability in solvent environments .

Q. How can researchers resolve contradictions in reported biological activity data for thiadiazole derivatives?

- Methodological Answer : Discrepancies in antimicrobial or anticancer activity often arise from assay variability (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin for bacteria). For mechanistic contradictions, use orthogonal assays: e.g., ROS generation measured via DCFH-DA fluorescence alongside apoptosis markers (Annexin V) . Meta-analyses of published IC₅₀ values with fixed cell lines (e.g., HeLa vs. MCF-7) clarify structure-activity trends .

Q. What role does solvent polarity play in the solubility and reactivity of this compound during synthetic modifications?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of sulfonyl-thiadiazoles due to dipole-dipole interactions, critical for SNAr reactions. In contrast, nonpolar solvents (toluene) favor π-π interactions during crystallization. Solvent dielectric constants (ε) correlate with reaction rates in alkylation steps—e.g., ethanol (ε=24.3) improves nucleophilicity of thiolate intermediates compared to THF (ε=7.5) . Solubility parameters (Hansen) guide co-solvent selection for scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.